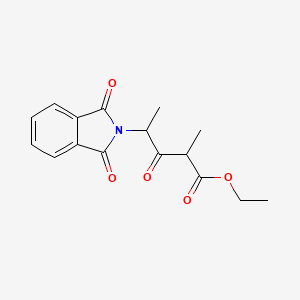
6-Dodecanol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dodecanol acetate is an organic compound with the molecular formula C14H28O2. It is an ester formed from dodecanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Dodecanol acetate can be synthesized through the esterification of dodecanol with acetic acid. The reaction typically involves heating dodecanol and acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where dodecanol and acetic acid are fed into a reactor with a catalyst. The product is then distilled to separate the ester from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Dodecanol acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanol and acetic acid.
Oxidation: The compound can be oxidized to form dodecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming dodecanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Dodecanol and acetic acid.
Oxidation: Dodecanoic acid.
Reduction: Dodecanol.
Scientific Research Applications
6-Dodecanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 6-Dodecanol acetate involves its interaction with specific molecular targets. In biological systems, it may act as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. In chemical reactions, its ester group is the primary site of reactivity, undergoing hydrolysis, oxidation, or reduction depending on the conditions.
Comparison with Similar Compounds
Similar Compounds
Dodecanol: The alcohol precursor to 6-Dodecanol acetate.
Dodecanoic acid: The oxidation product of this compound.
Hexyl acetate: Another ester with similar applications in fragrances.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance industry, and its reactivity allows for diverse applications in chemical synthesis and research.
Properties
Molecular Formula |
C14H28O2 |
|---|---|
Molecular Weight |
228.37 g/mol |
IUPAC Name |
dodecan-6-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-4-6-8-10-12-14(16-13(3)15)11-9-7-5-2/h14H,4-12H2,1-3H3 |
InChI Key |
NVXQBOWBMCEXGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


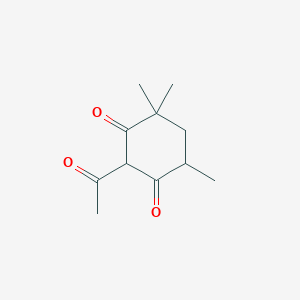
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
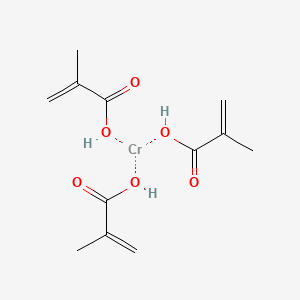
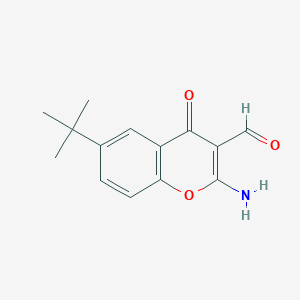




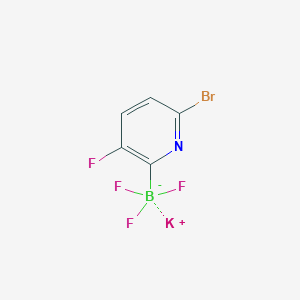
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)

![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)

